Cas no 220389-17-3 (Ethyl 4-cyano-2-methylbenzoate)

Ethyl 4-cyano-2-methylbenzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-cyano-2-methylbenzoate
- Ethyl4-cyano-2-methylbenzoate
- DTXSID90617282
- 220389-17-3
- SCHEMBL286232
- DA-08055
- SPCFCNSKNBMRGO-UHFFFAOYSA-N
- 4-cyano-2-methyl-benzoic acid ethyl ester
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- インチ: InChI=1S/C11H11NO2/c1-3-14-11(13)10-5-4-9(7-12)6-8(10)2/h4-6H,3H2,1-2H3
- InChIKey: SPCFCNSKNBMRGO-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=CC=C(C=C1C)C#N
計算された属性
- せいみつぶんしりょう: 189.07903
- どういたいしつりょう: 189.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 50.1Ų
じっけんとくせい
- PSA: 50.09
Ethyl 4-cyano-2-methylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD12095157-1g |
Ethyl 4-cyano-2-methylbenzoate |
220389-17-3 | 95+% | 1g |
$518 | 2024-07-24 | |
Alichem | A019099058-1g |
Ethyl 4-cyano-2-methylbenzoate |
220389-17-3 | 95% | 1g |
$426.22 | 2023-09-02 | |
Chemenu | CM152867-1g |
ethyl 4-cyano-2-methylbenzoate |
220389-17-3 | 95% | 1g |
$489 | 2023-01-09 |
Ethyl 4-cyano-2-methylbenzoate 関連文献
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
Ethyl 4-cyano-2-methylbenzoateに関する追加情報
Ethyl 4-cyano-2-methylbenzoate (CAS No. 220389-17-3): A Versatile Intermediate in Modern Organic Synthesis
In the realm of fine chemicals and pharmaceutical intermediates, Ethyl 4-cyano-2-methylbenzoate (CAS No. 220389-17-3) stands out as a pivotal compound with broad applications. This ester derivative, characterized by its cyano (-CN) and methyl (-CH3) functional groups, is increasingly sought after in research and industrial settings. Its molecular structure, C11H11NO2, offers a unique balance of reactivity and stability, making it indispensable for synthesizing complex molecules.
The growing interest in Ethyl 4-cyano-2-methylbenzoate aligns with trends in green chemistry and sustainable synthesis. Researchers frequently explore its role in catalyzed reactions, such as palladium-mediated cross-couplings or enzymatic transformations, to minimize waste. Searches for "eco-friendly benzoate derivatives" or "high-yield cyanoester synthesis" reflect this demand. The compound’s electron-withdrawing cyano group enhances its utility in Knoevenagel condensations, a hotspot in materials science for designing organic semiconductors.
From a commercial perspective, CAS No. 220389-17-3 is a key building block for agrochemicals and pharmaceutical precursors. Its incorporation into heterocyclic scaffolds addresses queries like "how to modify benzoates for drug discovery." Recent patents highlight its use in anticancer agent prototypes, leveraging the methylbenzoate core for targeted bioactivity. Analytical techniques like HPLC and NMR ensure high purity (>98%), critical for regulatory compliance in sensitive applications.
Innovations in flow chemistry have further amplified the relevance of Ethyl 4-cyano-2-methylbenzoate. Automated platforms optimize its production, reducing energy consumption—a response to searches for "scalable esterification methods." Additionally, its low toxicity profile (as per OECD guidelines) makes it preferable over halogenated analogs, aligning with REACH regulations. The compound’s crystalline form also facilitates storage and handling, a practical advantage for manufacturers.
Looking ahead, CAS No. 220389-17-3 is poised to play a role in next-gen OLED materials and biodegradable polymers. Its dual functionality (ester and nitrile) enables diverse derivatization, answering queries like "benzoates in smart materials." As synthetic methodologies evolve, this compound exemplifies how molecular design meets industrial and environmental priorities—a testament to modern chemistry’s interdisciplinary impact.
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